molecular formula C9H9F2NO3 B1604624 3,5-Difluorotyrosine CAS No. 369-96-0

3,5-Difluorotyrosine

Cat. No. B1604624
CAS RN: 369-96-0
M. Wt: 217.17 g/mol
InChI Key: KPKMCRFCNWVLDA-UHFFFAOYSA-N
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Description

3,5-Difluorotyrosine (DFT) is a fluorinated amino acid that has gained attention in recent years due to its potential applications in scientific research. DFT is a derivative of tyrosine, a non-essential amino acid that is important for protein synthesis and neurotransmitter production. By replacing certain atoms in tyrosine with fluorine, DFT has unique properties that make it useful for studying various biological processes.

Scientific Research Applications

Application in Protein Tyrosine Phosphatases Substrate Profiling

3,5-Difluorotyrosine (F2Y) has been effectively synthesized and incorporated into individual peptides and combinatorial peptide libraries for substrate profiling of protein tyrosine phosphatases (PTPs). F2Y-containing peptides exhibit kinetic properties akin to their tyrosine-containing counterparts but show resistance to tyrosinase action, making F2Y a valuable surrogate for tyrosine in peptide library screening for optimal PTP substrates (Gopishetty et al., 2008).

Insights into Radical Transfer in Structured Proteins

The reversible redox properties of 3,5-difluorotyrosine in structured proteins, like the α3Y model protein, have been explored. By incorporating 3,5-difluorotyrosine into the α3Y protein, researchers gained insights into the electrochemical and thermodynamic properties of this unnatural amino acid. These findings are significant in understanding the multistep radical-transfer process in proteins like Escherichia coli ribonucleotide reductase (Ravichandran et al., 2013).

Applications in Catalytic Hydrodefluorination of Fluorocarbons

Research on low-coordinate iron(II) fluoride complexes, including those involving 3,5-difluorotyrosine, has shown potential in the catalytic hydrodefluorination of fluorocarbons. These studies contribute to understanding how C-F bonds can be activated for applications in fluorocarbon functionalization and other catalytic processes (Vela et al., 2005).

Molecular Structure and Conformation Analysis

Studies on the molecular structure and conformation of compounds like 3,5-difluoroanisole, closely related to 3,5-difluorotyrosine, provide insights into the thermodynamic properties of these molecules. These findings are crucial for understanding the behavior of such fluorinatedcompounds at the molecular level, which has implications in material science and pharmaceutical research (Dorofeeva et al., 2006).

Exploring the Behavior of Fluorine Substituents in Chemical Reactions

Research on the conformational behavior of fluorine substituents, as seen in compounds like 3,5-difluorotoluene and its derivatives, sheds light on the complex interactions and reactions of such fluorinated compounds. These studies are essential for understanding how fluorine substituents affect the properties and reactivity of organic molecules, which is particularly relevant in the design of new pharmaceuticals and materials (Schaefer et al., 1988).

In Vivo Incorporation of Tyrosine Analogues in Enzyme Kinetics

Investigations into the incorporation of 3,5-difluorotyrosine analogues in enzymes, like Delta 5-3-ketosteroid isomerase, provide valuable insights into the enzyme kinetics and mechanism. These studies enhance our understanding of how modified amino acids can influence the behavior and efficiency of enzymes, with implications for biotechnology and therapeutic applications (Brooks et al., 1998).

properties

IUPAC Name

2-amino-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKMCRFCNWVLDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00958097
Record name 3,5-Difluorotyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00958097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluorotyrosine

CAS RN

369-96-0
Record name 3,5-Difluorotyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=369-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluorotyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000369960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Difluorotyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00958097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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